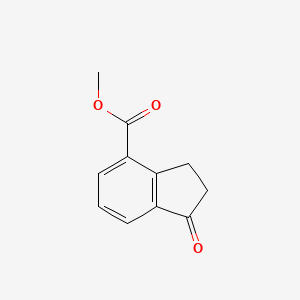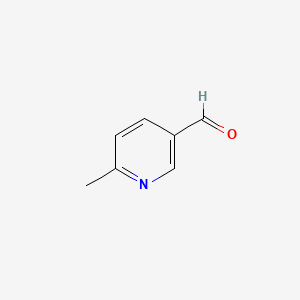
6-Methylnicotinaldehyde
Overview
Description
6-Methylnicotinaldehyde, also known as 6-methoxy-3-nicotinaldehyde, is a chemical compound with the molecular formula C7H7NO . It contains a total of 16 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 6-Methylnicotinaldehyde consists of 7 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The InChI code for 6-Methylnicotinaldehyde is 1S/C7H7NO/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3 .
Scientific Research Applications
- Biochemistry
- Application : 6-Methylnicotinaldehyde has been used in the characterization of nicotinamidases . Nicotinamidases are enzymes that catalyze the hydrolysis of nicotinamide to nicotinic acid, a critical reaction in the NAD+ salvage pathway.
- Methods : The study involved the cloning of the nicotinamidase genes from various organisms, including Streptococcus pneumoniae and Borrelia burgdorferi . The genes were then inserted into vectors and expressed in E. coli. The resulting proteins were used in enzymatic assays to determine their kinetic parameters and inhibition by nicotinaldehydes .
- Results : The study found that nicotinamidases are inhibited by nicotinaldehydes, including 6-methylnicotinaldehyde . This suggests that these compounds could potentially be used to modulate the activity of nicotinamidases, which could have implications for the regulation of NAD+ metabolism.
- Pharmacology and Toxicology
- Application : 6-Methylnicotinaldehyde has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . It has been used in the assessment of both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .
- Methods : Chemical, pharmacological, and toxicological assessments were conducted on 6-Methylnicotinaldehyde and compared to pharmaceutical grade (S)-nicotine . Samples of 6-Methylnicotinaldehyde analyzed included both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .
- Results : The aerosol transfer efficiency of 6-Methylnicotinaldehyde was similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 ± 2.9 % for freebase forms) . Archival pharmacological data indicates that 6-Methylnicotinaldehyde is similar in potency and binding affinity to that of (S)-nicotine in in vivo and ex vivo models . Regulatory in vitro toxicology testing (Neutral Red, Ames, and Micronucleus) demonstrated 6-Methylnicotinaldehyde salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity/genotoxicity responses to the analogous (S)-nicotine salt e-liquid formulation .
-
Chemical Analysis
- Application : 6-Methylnicotinaldehyde has been used in chemical analysis due to its unique chemical structure and sensorial properties . It is often used as a reference compound in various chemical analyses .
- Methods : The chemical analysis of 6-Methylnicotinaldehyde involves the use of various techniques such as 1H NMR, chiral UPLC-UV, and GC-MS . These techniques help in confirming the sample as 6-Methylnicotinaldehyde, determining its purity, and understanding its chemical properties .
- Results : The chemical analysis confirmed that the sample was 6-Methylnicotinaldehyde, racemic, and approximately 98% pure .
-
Nanotechnology
- Application : While there’s no direct mention of 6-Methylnicotinaldehyde in nanotechnology, the field of nanomedicine is exploring the applications of various molecules at the nanoscale for diagnosis, treatment, and prevention of diseases . Given its unique properties, 6-Methylnicotinaldehyde could potentially be explored in this context.
- Methods : This would involve incorporating 6-Methylnicotinaldehyde into nanoscale structures or systems, and studying its interactions and effects at the nanoscale .
- Results : The outcomes of such studies would depend on the specific experiments conducted and are currently speculative .
-
Photocatalytic Technology
- Application : Again, while there’s no direct mention of 6-Methylnicotinaldehyde in photocatalytic technology, the field is showing great potential as a low-cost, environmentally-friendly, and sustainable technology . Given its unique properties, 6-Methylnicotinaldehyde could potentially be explored in this context.
- Methods : This would involve using 6-Methylnicotinaldehyde in photocatalytic reactions, and studying its effects and efficiencies .
- Results : The outcomes of such studies would depend on the specific experiments conducted and are currently speculative .
properties
IUPAC Name |
6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWMEIWYPWVABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436527 | |
| Record name | 6-methylnicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylnicotinaldehyde | |
CAS RN |
53014-84-9 | |
| Record name | 6-methylnicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-3-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




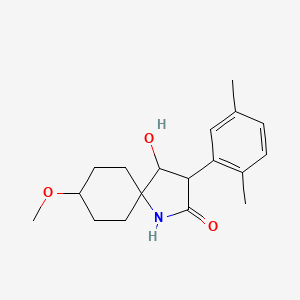
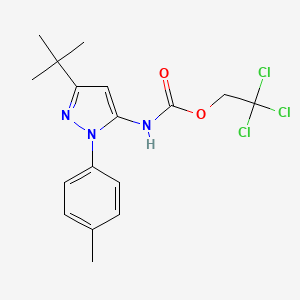
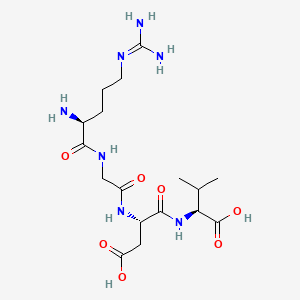
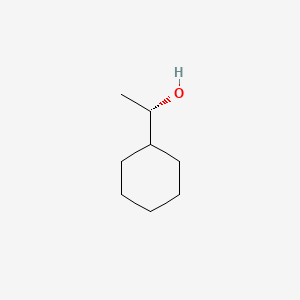

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)

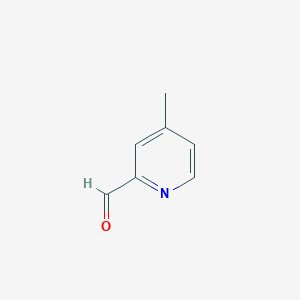
![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)


